Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate
Overview
Description
Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate is a chemical compound with the CAS Number: 51135-70-7. It has a molecular weight of 204.23 and its IUPAC name is ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate . It is a solid substance stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves a three-step reaction starting with ethyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate . The reaction involves the use of (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and caesium carbonate in N,N-dimethyl-formamide at 100°C for 2 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2O2/c1-3-15-11(14)9-7-12-13-5-4-8(2)6-10(9)13/h4-7H,3H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a density of 1.54±0.1 g/cm3 (Predicted) . The compound is stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Derivative Studies
Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate, as a chemical compound, has seen significant research interest, particularly in the field of organic synthesis and the study of its derivatives.
- Analog Synthesis : This compound has been used as a precursor in the synthesis of analogs of xanthine and isoguanine, significant due to their roles in biological systems (Schneller & Moore, 1978).
- Structural Studies : Investigations into the structures of condensation products between similar compounds and various reactants have been carried out, revealing insights into their potential bioactive applications (Auzzi et al., 1979).
- Tautomerism and Reactivity : Studies have explored the tautomerism and reactivity of derivatives, which is essential for understanding their chemical behavior and potential applications in pharmaceuticals and material science (Ochi et al., 1976).
- Synthesis of Pyrazolo[1,5-a]pyrido Derivatives : Research has been conducted on synthesizing pyrazolo[1,5-a]pyrido derivatives, indicating the compound's utility in developing potentially bioactive molecules (Bruni et al., 1994).
Applications in Molecular Structure and Drug Development
The compound and its derivatives play a crucial role in understanding molecular structures and developing new pharmacologically active substances.
- Structural Corrections and Synthesis : Investigations have been made into the structural correction of derivatives based on NMR spectroscopy, which is crucial for accurate drug design (Chimichi et al., 1993).
- Molecular Characterization : Characterization of new dihydrotetrazolopyrimidine derivatives synthesized from ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate has been reported, contributing to the diversity of compounds available for drug discovery (Suwito et al., 2018).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-12-13-5-4-8(2)6-10(9)13/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUKVLJJYYYMFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599746 | |
Record name | Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate | |
CAS RN |
51135-70-7 | |
Record name | Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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